5-(3-(Trifluoromethyl)phenyl)pyrazin-2(1H)-one
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Overview
Description
5-(3-(Trifluoromethyl)phenyl)pyrazin-2(1H)-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific conditions using reagents such as trifluoromethyl iodide and a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(3-(Trifluoromethyl)phenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
5-(3-(Trifluoromethyl)phenyl)pyrazin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(3-(Trifluoromethyl)phenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-(3-(Trifluoromethyl)phenyl)pyrazin-2-amine: A related compound with an amine group instead of a pyrazinone moiety.
5-(3-(Trifluoromethyl)phenyl)-2-pyrazinamine: Another similar compound with a pyrazinamine structure.
Uniqueness
5-(3-(Trifluoromethyl)phenyl)pyrazin-2(1H)-one is unique due to the presence of the pyrazinone ring, which can impart distinct chemical and biological properties. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H7F3N2O |
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Molecular Weight |
240.18 g/mol |
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-1-2-7(4-8)9-5-16-10(17)6-15-9/h1-6H,(H,16,17) |
InChI Key |
CLJYPODQUJHFGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CNC(=O)C=N2 |
Origin of Product |
United States |
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